molecular formula C9H6F4O2 B14042683 3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde

3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde

Cat. No.: B14042683
M. Wt: 222.14 g/mol
InChI Key: DFQKRDSPZZSTOR-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H6F4O2 It is a derivative of benzaldehyde, featuring a fluorine atom, a methoxy group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluoroboric acid and stannous chloride dihydrate as reagents . The reaction conditions often include the use of solvents such as tetrahydrofuran and methanol, with careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine, methoxy, and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Fluoro-2-methoxy-5-(trifluoromethyl)benzoic acid.

    Reduction: 3-Fluoro-2-methoxy-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The presence of the fluorine, methoxy, and trifluoromethyl groups can influence its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both fluorine and trifluoromethyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

3-fluoro-2-methoxy-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C9H6F4O2/c1-15-8-5(4-14)2-6(3-7(8)10)9(11,12)13/h2-4H,1H3

InChI Key

DFQKRDSPZZSTOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)C(F)(F)F)C=O

Origin of Product

United States

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